N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide
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Overview
Description
“N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” is a synthetic organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a cyanocyclobutyl group, a dichlorophenoxy group, and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” typically involves multiple steps, including the formation of the cyanocyclobutyl group and the dichlorophenoxy group, followed by their coupling with an acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, ensuring cost-effectiveness, safety, and environmental compliance. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The dichlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions would be tailored to the desired transformation, considering factors such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
“N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” could have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of certain biological processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other acetamide derivatives or molecules with cyanocyclobutyl and dichlorophenoxy groups. Examples could be:
- “N-(1-cyanocyclobutyl)-2-(4-chlorophenoxy)acetamide”
- “N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)propionamide”
Uniqueness
The uniqueness of “N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c14-9-2-3-10(15)11(6-9)19-7-12(18)17-13(8-16)4-1-5-13/h2-3,6H,1,4-5,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPCLCTWEMPYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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